Journal Name:Organic Process Research & Development
Journal ISSN:1083-6160
IF:3.858
Journal Website:http://pubs.acs.org/journal/oprdfk
Year of Origin:1997
Publisher:American Chemical Society (ACS)
Number of Articles Per Year:203
Publishing Cycle:Bimonthly
OA or Not:Not
Experimental investigation of the vapor-compression cooling system in a data center: energy and exergy analysis
Organic Process Research & Development ( IF 3.858 ) Pub Date: 2023-06-21 , DOI: 10.1007/s10973-023-12286-y
The growth of the electronic government and the increase in the number of internet service providers has led to the development of data centers. A major piece of equipment used in these centers is the cooling system, which is responsible for the continuous exhaust of heat generated by the equipment in the data center. Given the high energy consumption of these systems, their optimization is of great importance. Due to the significance of identifying the sources of energy inefficiency in system optimization, in the present study, first, a sample in-row data center cooling system (was manufactured by authors) is placed inside the deigned setup test room, and its performance is investigated. Subsequently, it undergoes thermodynamic and exergy analyses using a model created in EES software. The effects of changes in the evaporator and condenser temperatures, the superheat (∆Tsuperheat) and sub-cooled (∆Tsub-cooled) temperature differences, and the ambient temperature on the energetic and exergetic performance of the cycle are evaluated. Under the temperature conditions specified in this research, the COP and exergy efficiency of the system were obtained 3.47 and 19.5%, respectively. Moreover, it was determined that a rise in the evaporator temperature increases the COP and decreases the exergy efficiency of the system, while a decrease in the condenser temperature improves both. A 30° reduction in the operator’s temperature in all different condenser temperatures led to a 10% increase in the system’s exergy efficiency. Additionally, lowering the condenser temperature from 323 to 313 K resulted in approximately a 10% increase in the system’s exergy efficiency.
Detail
Critical analysis of thermal conductivity enhancement of alumina–water nanofluids
Organic Process Research & Development ( IF 3.858 ) Pub Date: 2023-07-14 , DOI: 10.1007/s10973-023-12334-7
Nanofluids are colloidal suspensions constituted of nanoparticles and typical heat transfer fluids which have shown potential in yielding enhanced heat transport for many applications. Significant attention has been paid to their thermal conductivity enhancement which has been alleged, in some cases, to exceed theoretical limits classifying the enhancement as “anomalous”. The present study aims to quantitatively investigate the nature of the enhancements reported in the literature and classify their alignment with theoretical predictions. To do so, a rigorous and objective mathematical analysis method has been employed. The novelty and value of the present work lies in the deeper characterisation and understanding of the anomalous observations reported. The present analytical study focuses on (spherical) Al2O3–water nanofluids. It was discovered that studies involving low nanoparticle concentrations (\(\phi \) ≤ 0.2 vol%) and the use of electrostatic stabilisation (through pH control) as opposed to steric stabilisation (using surfactants) as suspension stability control methods are likely to report anomalous effects. An exceptional case was observed for d < 15 nm, where to achieve anomalous enhancement, surfactants and pH controllers should not be used to prevent significant interfacial resistance. The shared characteristics of these anomalous observations indicate that nanofluid preparation effects are linked to the underlying physical mechanisms of heat transfer involved and those should be further investigated. The failure of studies attempting to replicate anomalous thermal conductivity enhancement in the literature could hence be understood, as these did not satisfy the conditions required to lead to an anomalous enhancement. The role of measurement errors was also considered.
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Thermal and thermoxidative decomposition of a heat-resistant poly(dimethylsilylene ethynylenephenyleneethynylene) resin
Organic Process Research & Development ( IF 3.858 ) Pub Date: 2023-07-05 , DOI: 10.1007/s10973-023-12305-y
Poly(silylene arylacetylene) resins (PSA resins) show excellent thermal stability under inert atmosphere but weak thermoxidative stability under aerobic environment. The thermal and thermoxidative decomposition of the cured poly(dimethylsiliylene ethynylenephenyleneethynylene)(PSA-M) resin was comparatively investigated in this article. The pyrolysis–gas chromatography–mass spectrometry was used to analyze the decomposed products and determine the structure of the PSA-M resin. The thermogravimetric analysis coupled to fourier transform infrared spectroscopy and mass spectrometry (TGA–FTIR–MS) and normal fourier transform infrared spectroscopy (FTIR) is used to investigate the decomposition mechanism. In combined TGA–FTIR–MS technique, Fourier transform infrared spectroscopy and mass spectrometry were used to detect the volatile products from TGA instrument. Normal FTIR was used to determine the chemical structures of the TGA residues at different temperatures under oxygen-free and aerobic atmospheres. The results show the decomposition under the oxygen-free atmosphere (N2) mainly undergoes the cleavage of the side groups on silicon atoms, the release of degraded fragments and the dehydrogenated carbonization. The oxidation decomposition mainly undergoes the oxidation of residual internal alkyne groups, the oxidation cleavage of the side groups on silicon atoms and the decomposition of the oxidized products. The decomposition mechanisms for the PSA-M resin under oxygen-free and aerobic atmospheres are separately suggested.
Detail
Hybridization of artificial neural network and response surface methodology for the optimized heat transfer rate on three-dimensional micropolar nanofluid using Hamilton–Crosser conductivity model through a circular cylinder
Organic Process Research & Development ( IF 3.858 ) Pub Date: 2023-07-06 , DOI: 10.1007/s10973-023-12283-1
A new statistical approach likely response surface methodology with the help of analysis of variance is used for the optimized heat transfer on the three-dimensional micropolar nanofluid flow past a circular cylinder. The physical properties of the dissipative heat accompanied by the magnetic and viscous dissipation along with thermal radiation encourage the flow phenomena. In recent physiological applications such as the blood flow through the artery, peristaltic pumping processes, and drug delivery systems the role of the proposed model shows its special characteristics. In a novel approach, the conjunction of the Hamilton–Crosser thermal conductivity model is implemented describing the various shape of the nanoparticle affecting the flow properties. A suitable transformation rule is deployed for the conversion of the non-dimensional form of the designed problem. Further, to handle the formulated complex problem in association with the characterizing parameters, Runge–Kutta fourth order is used followed by shooting technique. The statistical response of heat transfer rate is validated using artificial neural network for the multiple input variables with the analysis of variance. The comparative analysis between the current and the earlier established results shows a good correlation as well as the convergence criteria of the methodology.
Detail
Microcapsule preparation of melamine and orange peel charcoal encapsulated by sodium alginate and its effect on combustion performance of epoxy resins
Organic Process Research & Development ( IF 3.858 ) Pub Date: 2023-07-05 , DOI: 10.1007/s10973-023-12338-3
Bio-based flame retardant is highly desirable given today’s increasing environmentally friendly demand. In this article, a bio-based microencapsulated flame retardant SA@(MA/OPC) was prepared. Fourier transform infrared spectra (FTIR), scanning electron microscopy (SEM) and energy-dispersive X-ray spectrometry (EDS) analysis confirmed the effective encapsulation of melamine (MA) and orange peel charcoal (OPC) in sodium alginate (SA). EP/SA@(MA/OPC) composites were prepared by adding SA@(MA/OPC) into epoxy resin (EP). For comparison, EP/(SA/MA/OPC) composites were also prepared by adding unmicroencapsulated mixture SA/MA/OPC into epoxy resin (EP). Thermal stability and combustion behaviors of EP/SA@(MA/OPC) and EP/(SA/MA/OPC) were characterized by thermogravimetric analysis/infrared spectrometry (TG–FTIR), limited oxygen index (LOI), vertical burning test (UL-94), cone calorimeter test and SEM, respectively. The results showed that the peak heat release rate (PHRR), total heat release (THR) and total smoke production (TSP) of EP/SA@(MA/OPC) decreased by 74.2%, 22.0% and 24.7%, respectively, compared to pure EP. The PHRR, THR and TSP of EP/(SA/MA/OPC) were higher than that of EP/SA@(MA/OPC), which indicated that microencapsulated SA@(MA/OPC) had a better flame retardancy than blending SA, MA and OPC with EP. Finally, the flame-retardant mechanism of EP/SA@(MA/OPC) was presented. This work provides a new attempt to build EP composites with bio-based flame retardants.
Detail
Improved thermal energy storage, leak prevention and flame retardance of phase change material using halloysite nanotubes
Organic Process Research & Development ( IF 3.858 ) Pub Date: 2023-07-01 , DOI: 10.1007/s10973-023-12315-w
Leakage, low thermal conductivity and flammability are the crucial factors that severely restrain the applications of the organic phase change material (PCM). A series of nanocomposite phase change material (HNTs-PCM) was prepared by dispersing halloysite nanotubes (HNTs) in capric acid (CA) with various mass fraction loadings (0.5%, 0.75%, 1% and 2%) through a blending method. The FTIR indicated that HNTs-PCM are only physically combined by HNTs and capric acid. The leakproof test showed that HNTs can inhibit the leakage of PCM. And the diameters of PCM with 0.75% HNTs are 4.3 cm and 3.2 cm at 35 °C and 45 °C. Among all samples, PCM with 0.75% HNTs possessed the best dispersivity. Hot-wire technique and infrared thermal imager proved that the addition of HNTs improves the thermal energy storage efficiency of PCM. The melting time and setting time were decreased by 46.67% and 43.65%. The DSC suggested that the melting peak temperatures and latent heat of HNTs-PCM reduced from 32.85 to 32.40 °C and 147.65 J g−1 to 137.65 J g−1 when the mass fraction of HNTs increased from 0 to 2%. The cone calorimeter test indicated that the HNTs restrain the heat and smoke release of rigid polyurethane foam composite containing HNTs-PCM during the combustion process. The peak of heat release rate and total heat release were decreased to 295.82 kW m−2 and 157.50 MJ m−2 after adding HNTs. Besides, the total smoke production decreased to 23.49 m2. These tests revealed that the HNTs have the potential to enhance the thermal storage capacity, leakage resistance and flame-retardant properties of PCM.
Detail
A review of numerical investigation on pool boiling
Organic Process Research & Development ( IF 3.858 ) Pub Date: 2023-07-04 , DOI: 10.1007/s10973-023-12292-0
The rapid development of industrial technology and the increasing computational power have provided the possibility to improve the accuracy of multiphase flow field simulation studies. In addition, the chaotic nature of boiling phenomena increases the difficulty of experimental studies, and there is an urgent need to improve the computational methods to meet the needs of industrial applications. This paper presents a comprehensive review of the published literatures on the study of pool boiling using computational methods in the last two decades, including macroscopic-scale computational methods based on continuous medium theory, mesoscopic-scale methods based on lattice Boltzmann method (LBM), and nanoscale molecular dynamics. The advantages and disadvantages of different approaches to study bubble dynamics, including nucleation mechanisms, bubble growth, bubble detachment, and nucleation sites density, are evaluated based on different modeling features and phase change mechanisms. After considering micro-layer evaporation, wall convection, and transient conduction in the macroscopic scale model, the shape diffraction of isolated bubbles and departure diameters obtained by the macroscopic approach agree well with experimental data, and the Rensselaer Polytechnic Institute model achieves promising results for the simulation of low concentration nanofluids as well. The coupling of Shan–Chen model (S–C model) and Peng–Robinson (P–R) equation of state and considering the thermal lattice Boltzmann approach can effectively solve the phase separation problem, and the simulation results can match the theoretical analysis with the highest accuracy. In addition to the above results, a complete boiling heat transfer curve was successfully simulated for the first time using the LBM method. Molecular dynamics provides an in-depth mechanistic explanation of nucleation of nanobubbles in microstructures and on different wettability surfaces in terms of free energy and pressure fluctuations. Although different methods have achieved different degrees of success in pool boiling simulations, problems of boundary capture and heat and mass transfer near macroscopic methods, mesh accuracy in mesoscopic methods, treatment of density ratios and error terms, and accuracy of gas–liquid interfaces in molecular dynamics methods still limit the development of numerical computation. Therefore, this review also presents the challenges and future directions of simulation methods for modeling at different scales from the authors' perspective. Multi-scale coupling methods will be highlighted as an important goal to accommodate the development of advanced pool boiling simulations.
Detail
A comparative experimental study on inverse identification of an industrial heat gun using deep learning and two inverse heat transfer techniques
Organic Process Research & Development ( IF 3.858 ) Pub Date: 2023-07-13 , DOI: 10.1007/s10973-023-12344-5
The objective of an inverse heat transfer problem is to address unknown parameters or boundary conditions using the temperature distributions obtained from measurement. While several approaches are proposed specifically for this purpose, utilizing deep learning algorithms has proved to produce promising results in such regression problems. In order to compare the effectiveness and efficiency of a developed deep learning model and two efficient inverse heat transfer techniques in determining the convective heat transfer coefficient and the generated temperature of an industrial heat gun, several experiments have been conducted. The experiments involved measuring the temperature at two specified points of two aluminum and steel rods heated by the given heat gun from various distances for greater comparability. The deep learning model is developed based on recently proposed one-dimensional convolutions and is trained by the results of direct numerical solution (with the target parameters as labels and their resulting temperature distributions as training data). This is to the best of the authors knowledge the first work using one-dimensional deep learning architectures in inverse heat transfer analysis. The results show that while the chosen inverse heat transfer methods produce similar results, the Levenberg–Marquardt method converges considerably faster (with a convergence rate of up to 7 times higher), especially in cases, where its initial guess requires more correction in order to yield the desired result. Furthermore, the temperature distributions obtained from the estimated parameters of all three approaches are in close agreement with the measured temperature profiles.
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Numerical study on discharging process of a latent heat triple-tube heat exchanger in the presence of a central plate using the enthalpy–porosity approach
Organic Process Research & Development ( IF 3.858 ) Pub Date: 2023-07-11 , DOI: 10.1007/s10973-023-12341-8
AbstractIn the present numerical analysis, the influences of incorporating a central plate into the enclosure of a phase change material (PCM) on the solidification enhancement of a latent heat energy storage system are explored numerically. This study focuses mainly on determining the role of the central plate in enhancing the PCM discharging process. To evaluate the capability of the central plate in enhancing the PCM phase change process, various scenarios are considered in the present study. Firstly, the solidification performances of the states with no fin as well as uniform fins without the inserted central plate are compared with the discharging capability of the case equipped with the central plate. The liquid fraction as well as the PCM temperature contours are compared to assess the effectiveness of the central plate location on the PCM discharging mode, secondly. After the case with the best thermal performance is determined, the influences of adding the uniform fins and central plate into the PCM enclosure are investigated simultaneously. Then, the impacts of various configurations, namely the inline and staggered scenarios, on the PCM discharging phenomenon are analyzed in the central plate presence. As the last step, the effects of various PCMs on discharging mode of the thermal unit are studied to evaluate the PCM role in enhancing the discharging process. The numerical results reveal that the influences of the central plate incorporation on improving the solidification performance are greater than that of the melting case in the absence of the uniform fins. Time saving percentages of case VII (case with the central plate and uniform fins) compared to the no-fin case are 68.91, 71.02, and 74.84% for RT-35, RT-35HC, and n-eicosane, respectively. Furthermore, the case with RT-35HC as the PCM experienced the highest discharging rate compared to other cases.Graphical abstract
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Three-dimensional numerical analysis of performance of PV module integrated with PCM and internal pin fins of different shapes
Organic Process Research & Development ( IF 3.858 ) Pub Date: 2023-07-14 , DOI: 10.1007/s10973-023-12345-4
Techniques must be used to improve the thermal conductivity of paraffin phase change materials (PCM) for augmenting the passive thermal management of PV. In this paper, transient three-dimensional numerical simulations of PV-PCM systems with square and circular cross-sectional fins have been carried out to analyse the effect of fins and inclination \(\left(\theta \right)\) on the performance. Finned PV-PCM systems with multiple fin numbers are considered. The parameters, such as the average temperature and efficiency of the module, are simulated and compared. Results show that the system with square fins gives better thermal regulation over cylindrical ones for all inclinations and fin numbers. The system with 16 square fins at \(\theta =45^\circ\) is found with minimum PV temperature and maximum efficiency. Maximum temperature reductions of 57.56 °C and 56.8 °C and efficiency enhancements of 43.47% and 42.89% are achieved for horizontal systems with 16 square and cylindrical fins, respectively, over PV alone system. The effect of fin length is also simulated, and the maximum PV temperature reductions of 56.8 °C and 45.96 °C are obtained for full-length configurations with inclinations of \(0^\circ\) and \(45^\circ ,\) respectively. The peak velocity of melted PCM is simulated, and a maximum peak velocity of 4.88 mm s−1 is obtained for the unfinned PV-PCM system with \(\theta =45^\circ .\)
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
化学3区 CHEMISTRY, APPLIED 应用化学2区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
11.70 85 Science Citation Index Expanded Not
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